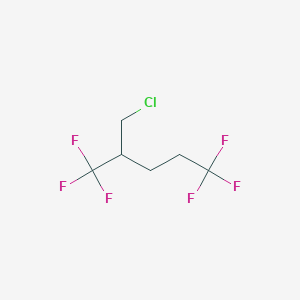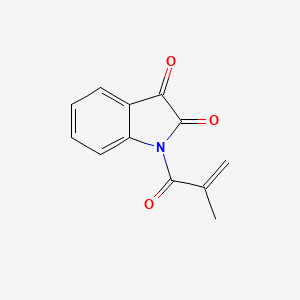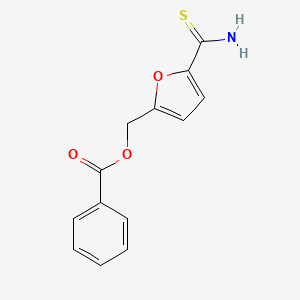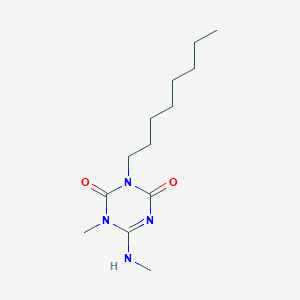
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is a fluorinated alkane. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alkanes. Fluorinated alkanes are often used in various industrial applications due to their unique properties, such as high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- typically involves the fluorination of a nonane derivative. The process can be carried out using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or other fluorinating reagents under controlled conditions. The reaction is usually conducted in a solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor where the nonane derivative is fluorinated in a controlled environment. This method ensures a consistent product yield and minimizes the risk of hazardous side reactions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms makes it more resistant to these reactions compared to non-fluorinated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of a fluorine atom with a hydroxyl group, while oxidation may lead to the formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its unique properties.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism of action of Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various molecular pathways. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonane, 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluoro-4,6-nonanedione: Another fluorinated nonane derivative with similar properties.
Nonane, 2-methyl-: A methylated nonane compound with different chemical properties due to the absence of fluorine atoms.
Uniqueness
Nonane, 1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methyl- is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Propriétés
Numéro CAS |
57915-73-8 |
|---|---|
Formule moléculaire |
C10H10F12 |
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
1,1,1,2,3,3,7,7,8,9,9,9-dodecafluoro-4-methylnonane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)6(12)10(20,21)22)2-3-7(13,14)5(11)9(17,18)19/h4-6H,2-3H2,1H3 |
Clé InChI |
SSEIJTRVRYKJRR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C(C(F)(F)F)F)(F)F)C(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)

![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)

![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)






